![molecular formula C8H15NO B2903908 (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane CAS No. 2174002-33-4](/img/structure/B2903908.png)
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
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Overview
Description
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane is a chemical compound that belongs to the class of bicyclic compounds known as tropanes. This compound has gained significant attention in recent years due to its potential in the field of medicinal chemistry.1.0]heptane.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves its ability to bind to muscarinic receptors in the brain. This binding leads to the inhibition of the action of acetylcholine, which is a neurotransmitter that is involved in various physiological processes such as memory, learning, and muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activity as a muscarinic receptor antagonist. It has been found to have significant effects on the central nervous system, including the ability to improve cognitive function and memory. It has also been found to have potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane is its potential as a muscarinic receptor antagonist. This makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane. One of the main areas of focus is the development of new and more efficient synthesis methods. Another area of focus is the study of the compound's potential as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on the central nervous system.
Synthesis Methods
The synthesis of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves a series of chemical reactions. One of the most common methods of synthesis involves the reaction of tropinone with formaldehyde and methanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired compound, this compound.
Scientific Research Applications
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have significant activity as a muscarinic receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-5-8-6-2-3-9-4-7(6)8/h6-9H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYFMLBKMVBPS-XLPZGREQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@H]1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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